5-Chloro-3-(difluoromethyl)pyrazin-2-amine
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Overview
Description
5-Chloro-3-(difluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H4ClF2N3 It is a pyrazine derivative, characterized by the presence of a chloro group and a difluoromethyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-3-(difluoromethyl)pyrazin-2-amine may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(difluoromethyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives .
Scientific Research Applications
5-Chloro-3-(difluoromethyl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(difluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a similar substitution pattern on the pyridine ring.
Uniqueness
5-Chloro-3-(difluoromethyl)pyrazin-2-amine is unique due to the presence of both chloro and difluoromethyl groups on the pyrazine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H4ClF2N3 |
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Molecular Weight |
179.55 g/mol |
IUPAC Name |
5-chloro-3-(difluoromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H4ClF2N3/c6-2-1-10-5(9)3(11-2)4(7)8/h1,4H,(H2,9,10) |
InChI Key |
CICYQDJOPRTGRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(F)F)Cl |
Origin of Product |
United States |
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